molecular formula C30H53N9O11 B12585583 L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine CAS No. 647837-42-1

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine

Cat. No.: B12585583
CAS No.: 647837-42-1
M. Wt: 715.8 g/mol
InChI Key: UMVZCGXZIZFIPB-OQSDRYHISA-N
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Description

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine is a synthetic nonapeptide with the sequence L-Ala-L-Ile-Gly-Gly-L-Ala-Gly-L-Val-L-Thr-L-Ala. The presence of glycine (Gly) residues may enhance conformational flexibility, while hydrophobic residues like isoleucine (Ile) and valine (Val) could influence membrane permeability or protein binding. Further studies are required to elucidate its biological activity and stability.

Properties

CAS No.

647837-42-1

Molecular Formula

C30H53N9O11

Molecular Weight

715.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C30H53N9O11/c1-9-14(4)23(38-25(44)15(5)31)27(46)34-10-19(41)32-11-20(42)35-16(6)26(45)33-12-21(43)37-22(13(2)3)28(47)39-24(18(8)40)29(48)36-17(7)30(49)50/h13-18,22-24,40H,9-12,31H2,1-8H3,(H,32,41)(H,33,45)(H,34,46)(H,35,42)(H,36,48)(H,37,43)(H,38,44)(H,39,47)(H,49,50)/t14-,15-,16-,17-,18+,22-,23-,24-/m0/s1

InChI Key

UMVZCGXZIZFIPB-OQSDRYHISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxy derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide.

    Industrial: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Sequence Diversity and Functional Implications

  • Hydrophobicity: The target compound and CAS 1313507-86-6 both feature isoleucine and valine, which may enhance membrane interaction.
  • Glycine Content : The target compound’s three glycine residues (positions 3, 4, 6) likely confer structural flexibility compared to rigid proline-containing peptides like CAS 653602-59-6.
  • Functional Gaps : While the antidiabetic peptide () has a defined therapeutic role, the target compound and others lack explicit functional data, highlighting a research gap.

Molecular Weight and Pharmacokinetics

  • Smaller peptides like CAS 647838-90-2 (625.7 g/mol) may exhibit better tissue penetration, whereas larger peptides (e.g., 1645.94 g/mol in ) face challenges in bioavailability without delivery systems.
  • The target compound’s estimated molecular weight (~900–1000 g/mol) positions it in a mid-range category, balancing stability and permeability.

Limitations and Research Needs

  • Pharmacological Data: No evidence directly links the target compound to specific biological pathways. Comparative in vitro/in vivo studies are needed.
  • Synthesis and Stability : Glycine-rich sequences may confer protease susceptibility, requiring structural optimization for therapeutic use.

Biological Activity

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine is a complex peptide composed of multiple amino acids. Its biological activity is primarily studied in the context of nutritional supplementation and its effects on immune function, particularly in clinical settings involving total parenteral nutrition (TPN). This article explores the biological activity of this compound, focusing on its immunonutritional benefits, clinical outcomes, and relevant research findings.

Structure and Composition

The compound is a peptide consisting of the following amino acids:

  • L-Alanine
  • L-Isoleucine
  • Glycine
  • L-Valine
  • L-Threonine

This unique composition suggests a potential for various biological activities, particularly in modulating immune responses and enhancing recovery in clinical settings.

Immunonutritional Benefits

Research indicates that dipeptides like L-Alanyl-L-glutamine (a component of the compound) can significantly enhance immune function and improve clinical outcomes in patients receiving TPN. The following table summarizes key findings from studies on L-Alanyl-L-glutamine supplementation:

Study ReferencePopulationInterventionKey Findings
118 surgical ICU patientsTPN vs. TPN + Aln-GlnIncreased IgA, IgM levels; improved albumin, transferrin, prealbumin; reduced CRP levels.
33 patients with secondary peritonitisStandard TPN vs. L-Alanyl-L-glutamine TPNImproved nitrogen balance; reduced infectious morbidity; enhanced IgA levels.
ICU patientsL-Alanyl-L-glutamine-supplemented TPNImproved 6-month outcomes; enhanced immune parameters.

Case Studies

  • Surgical ICU Patients : A retrospective analysis involving 118 patients demonstrated that those receiving TPN supplemented with L-Alanyl-L-glutamine showed significant improvements in immune markers such as immunoglobulins and nutritional indicators compared to those receiving standard TPN. Specifically, levels of IgA and IgM were significantly elevated, indicating enhanced immune response post-surgery .
  • Secondary Peritonitis : In another study of 33 patients with secondary peritonitis, those who received L-Alanyl-L-glutamine-supplemented TPN exhibited lower rates of infectious morbidity and better nitrogen balance compared to the control group receiving standard TPN. This suggests that the addition of L-Alanyl-L-glutamine can bolster recovery from severe infections .

The biological activity of L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine can be attributed to several mechanisms:

  • Immune Modulation : The dipeptide enhances the production of immunoglobulins (IgA, IgM) which play crucial roles in immune defense.
  • Nutritional Support : It contributes to better nitrogen balance and serum protein levels, essential for recovery in critically ill patients.
  • Reduction of Inflammation : Supplementation has been associated with lower levels of C-reactive protein (CRP), indicating a reduction in systemic inflammation.

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